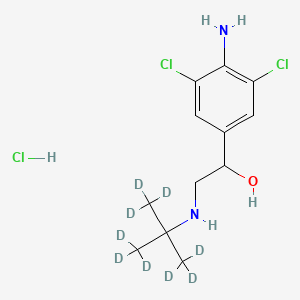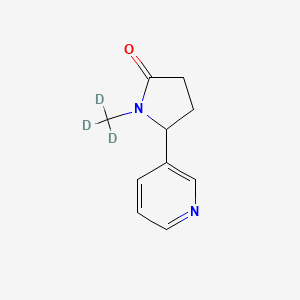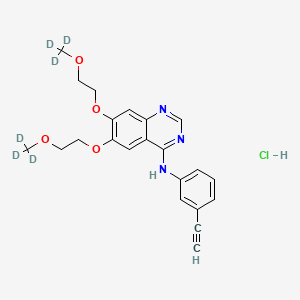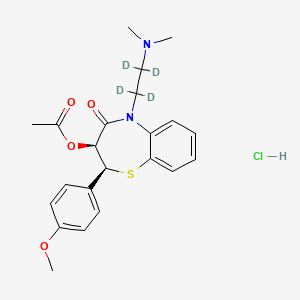
Prochlorperazine D8
Descripción general
Descripción
Prochlorperazine is a medication used to treat nervous, emotional, and mental conditions such as schizophrenia and non-psychotic anxiety . It is also used to control severe nausea and vomiting . Prochlorperazine is a dopamine D2 receptor antagonist with Ki values of 4.7 and 2.9 nM for rat recombinant D2 receptors in CHO cells and rat striatal membranes, respectively .
Molecular Structure Analysis
Prochlorperazine has a molecular formula of C20H24ClN3S . Its structure includes a phenothiazine core, which is a three-ring structure that includes two benzene rings joined by a sulfur and nitrogen atom .
Aplicaciones Científicas De Investigación
Interaction with Melanin and Melanocytes : Prochlorperazine, a phenothiazine-class antipsychotic, forms stable complexes with melanin, affecting cell viability, melanogenesis, and the antioxidant defense system in human melanocytes. It was found to stimulate melanogenesis at low concentrations and inhibit it at higher concentrations, indicating a potential role in mechanisms of undesirable side effects in pigmented tissues (Otręba et al., 2017).
Effects on Human K+ Channels : Prochlorperazine can induce prolonged QT, torsades de pointes, and sudden death by blocking human ether-a-go-go-related gene (HERG) channels and the rapid component of the delayed rectifier K+ current in guinea pig cardiomyocytes, suggesting a mechanism for its arrhythmogenic side effects (Kim et al., 2006).
In Vitro and In Vivo Characteristics : Prochlorperazine oral disintegrating film, developed using microcrystalline cellulose, polyethylene glycol, and hydroxypropylmethyl cellulose, showed rapid disintegration and good stability, suggesting its potential use for controlling emesis in patients with limited oral intake (Nishimura et al., 2009).
Central Antinociception Mediated by the Muscarinic System : Prochlorperazine, a D2 antagonist, exhibited antinociceptive effects mediated by a central cholinergic mechanism in mouse models. This suggests its potential role in pain management through modulation of the muscarinic system (Ghelardini et al., 2004).
Bioavailability and Metabolism via Buccal and Oral Delivery : Buccal administration of prochlorperazine produced higher plasma concentrations with less variability compared to oral tablets. The study identified and quantitated new metabolites, highlighting the enhanced therapeutic role of prochlorperazine in nausea and vomiting control via buccal administration (Finn et al., 2005).
Safety And Hazards
Prochlorperazine is associated with several safety concerns and potential hazards. It can cause sedation and extrapyramidal symptoms . Serious adverse events such as seizure, autonomic collapse, neuroleptic malignant syndrome, and tardive dyskinesia have been associated with its use . Fatalities have also been reported . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
Prochlorperazine is currently used to treat conditions such as schizophrenia, schizoaffective disorder, and other conditions presenting with symptoms of psychosis . It is also used to treat nausea and vomiting, particularly in post-chemotherapy, post-radiation therapy, pre- and post-operative settings . Non-FDA indications include the treatment of migraine headaches . Future research may focus on further understanding its safety profile, particularly in children , and exploring its potential uses in other conditions.
Propiedades
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKYUJGCLQQFNW-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine D8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















